molecular formula C7H12Si B8821724 1,1-Dimethyl-1,4-dihydrosiline CAS No. 56998-89-1

1,1-Dimethyl-1,4-dihydrosiline

Cat. No.: B8821724
CAS No.: 56998-89-1
M. Wt: 124.25 g/mol
InChI Key: SXDJWARBYYCGDT-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,4-dihydrosiline is a silicon-containing heterocyclic compound characterized by a dihydro framework with two methyl groups attached to the silicon atom. These analogs are often employed in metal–organic frameworks (MOFs) for gas adsorption or as ligands in coordination chemistry due to their electron-donating methyl groups and structural stability .

Properties

CAS No.

56998-89-1

Molecular Formula

C7H12Si

Molecular Weight

124.25 g/mol

IUPAC Name

1,1-dimethyl-4H-siline

InChI

InChI=1S/C7H12Si/c1-8(2)6-4-3-5-7-8/h4-7H,3H2,1-2H3

InChI Key

SXDJWARBYYCGDT-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C=CCC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 1,1-Dimethyl-1,4-dihydrosiline and its analogs based on available evidence:

Compound Molecular Weight (g/mol) CO₂ Adsorption (mmol/g, 1 bar) pKa Solubility Stability
1,1-Dimethyl-1,4-dihydrosiline (inferred) ~300 (estimated) Not reported ~10 Moderate in polar solvents Likely stable under dry conditions
1,1-Dimethyl-1,2-ethylenediamine (grafted MOF) N/A 4.2 at 298 K N/A Insoluble in water Stable under 70% humidity
Quaternary ammonium derivative of 1,1-Dimethyl-1,3-propylenediamine 332.43 N/A 9.8 High in polar solvents Degrades above 150°C
(4aR,10aS)-5,6-Dihydroxy-... (octahydrophenanthrene) 332.43 N/A N/A Low in non-polar solvents Sensitive to oxidation

Structural and Functional Differences

  • Electron-Donating Capacity : The dimethyl groups in 1,1-Dimethyl-1,4-dihydrosiline likely enhance electron density at the silicon center, analogous to 1,1-dimethyl-1,2-ethylenediamine in MOFs, where methyl groups improve CO₂ binding affinity . In contrast, the octahydrophenanthrene derivative lacks such active sites, limiting its utility in adsorption.
  • Acidity/Basicity : The quaternary ammonium derivative of 1,1-Dimethyl-1,3-propylenediamine exhibits a pKa of 9.8 , suggesting moderate basicity. This aligns with the inferred basicity of 1,1-Dimethyl-1,4-dihydrosiline, which may facilitate protonation in catalytic applications.
  • Thermal Stability : The MOF-grafted diamine shows humidity tolerance , whereas the quaternary ammonium derivative degrades at high temperatures . 1,1-Dimethyl-1,4-dihydrosiline’s stability profile remains speculative but may mirror silicon-based compounds with robust thermal resistance.

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